molecular formula C5F4IN B13126358 2,3,4,6-Tetrafluoro-5-iodopyridine

2,3,4,6-Tetrafluoro-5-iodopyridine

Katalognummer: B13126358
Molekulargewicht: 276.96 g/mol
InChI-Schlüssel: LWZAWYMKMQYTJZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3,4,6-Tetrafluoro-5-iodopyridine is a fluorinated heterocyclic compound that belongs to the class of pyridines It is characterized by the presence of four fluorine atoms and one iodine atom attached to the pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2,3,4,6-Tetrafluoro-5-iodopyridine can be synthesized through several methods. One common approach involves the reaction of pentafluoropyridine with sodium iodide in dimethylformamide (DMF) at elevated temperatures. This reaction leads to the substitution of one fluorine atom with an iodine atom, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2,3,4,6-Tetrafluoro-5-iodopyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, sodium methoxide, and ammonia. The reactions are typically carried out in polar solvents like DMF or DMSO at elevated temperatures.

    Coupling Reactions: Reagents such as copper catalysts are used in the Ullmann reaction, and the reactions are conducted under inert atmosphere conditions.

Major Products Formed

    Nucleophilic Substitution: Substituted pyridines with various functional groups depending on the nucleophile used.

    Coupling Reactions:

Wissenschaftliche Forschungsanwendungen

2,3,4,6-Tetrafluoro-5-iodopyridine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2,3,4,6-tetrafluoro-5-iodopyridine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biological pathways. The presence of fluorine atoms enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold for drug design .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,3,4,6-Tetrafluoro-5-iodopyridine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both fluorine and iodine atoms allows for versatile chemical modifications and applications in various fields.

Eigenschaften

Molekularformel

C5F4IN

Molekulargewicht

276.96 g/mol

IUPAC-Name

2,3,4,6-tetrafluoro-5-iodopyridine

InChI

InChI=1S/C5F4IN/c6-1-2(7)4(8)11-5(9)3(1)10

InChI-Schlüssel

LWZAWYMKMQYTJZ-UHFFFAOYSA-N

Kanonische SMILES

C1(=C(C(=NC(=C1I)F)F)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.